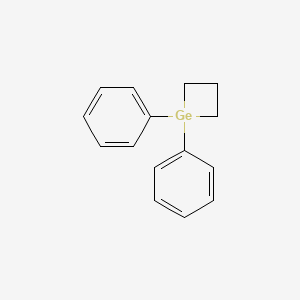![molecular formula C20H34GeO B12568861 2-[(Tributylgermyl)methyl]benzaldehyde CAS No. 185522-54-7](/img/structure/B12568861.png)
2-[(Tributylgermyl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tributylgermyl)methyl]benzaldehyde is an organogermanium compound with the molecular formula C20H34GeO This compound features a benzaldehyde moiety substituted with a tributylgermylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylgermyl)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tributylgermylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tributylgermyl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylgermyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[(Tributylgermyl)methyl]benzoic acid.
Reduction: 2-[(Tributylgermyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to the unique properties of organogermanium compounds.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Tributylgermyl)methyl]benzaldehyde is not fully understood. it is believed that the compound interacts with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and other biomolecules. The tributylgermyl group may also play a role in modulating the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzaldehyde: A simpler analog with a methyl group instead of the tributylgermyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group, offering different reactivity and applications.
2-Methoxybenzaldehyde: Features a methoxy group, used in various synthetic applications.
Uniqueness
2-[(Tributylgermyl)methyl]benzaldehyde is unique due to the presence of the tributylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in materials science and medicinal chemistry that other benzaldehyde derivatives may not be able to achieve .
Propiedades
Número CAS |
185522-54-7 |
|---|---|
Fórmula molecular |
C20H34GeO |
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
2-(tributylgermylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H34GeO/c1-4-7-14-21(15-8-5-2,16-9-6-3)17-19-12-10-11-13-20(19)18-22/h10-13,18H,4-9,14-17H2,1-3H3 |
Clave InChI |
FRQBBDZSOMUEHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge](CCCC)(CCCC)CC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
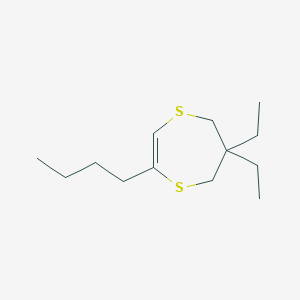
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
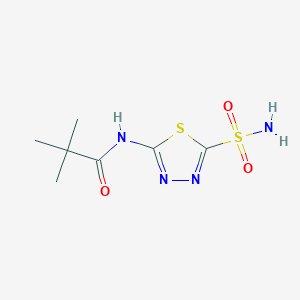
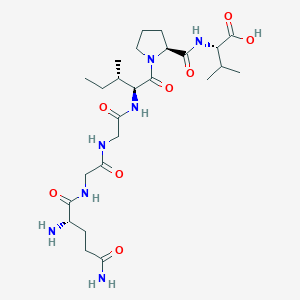
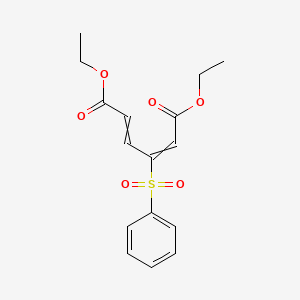
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
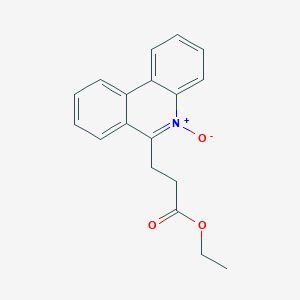
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
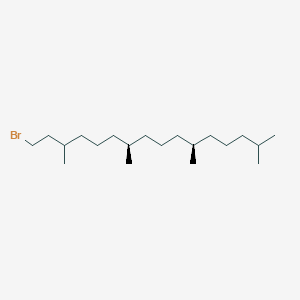
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
